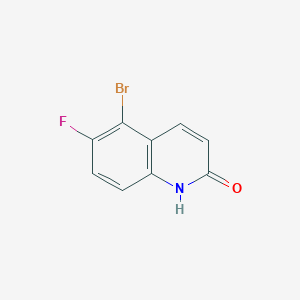5-Bromo-6-fluoroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15941929
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5BrFNO |
|---|---|
| Molecular Weight | 242.04 g/mol |
| IUPAC Name | 5-bromo-6-fluoro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H5BrFNO/c10-9-5-1-4-8(13)12-7(5)3-2-6(9)11/h1-4H,(H,12,13) |
| Standard InChI Key | VZLJLSYSZOBHLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)NC2=C1C(=C(C=C2)F)Br |
Introduction
Structural Characteristics of 5-Bromo-6-fluoroquinolin-2(1H)-one
Molecular Architecture
The molecular formula of 5-Bromo-6-fluoroquinolin-2(1H)-one is C₉H₅BrFNO, with a molecular weight of 242.04 g/mol . The quinoline core consists of a benzene ring fused to a pyridine ring, with a ketone group at the 2-position. Bromine and fluorine substituents at the 5- and 6-positions introduce electronic and steric effects that influence reactivity and interactions with biological targets.
Key Structural Features:
-
Halogen Substitution: Bromine’s polarizability enhances binding to hydrophobic enzyme pockets, while fluorine’s electronegativity modulates electron density across the aromatic system .
-
Tautomerism: The 1H-quinolin-2-one structure exhibits keto-enol tautomerism, affecting its solubility and stability in aqueous environments.
Spectroscopic Properties
While experimental data for this specific compound are sparse, analogous halogenated quinolines exhibit characteristic spectroscopic signatures:
-
UV-Vis: Absorption maxima near 270–310 nm due to π→π* transitions in the conjugated system.
-
NMR: Distinct aromatic proton signals between δ 7.0–8.5 ppm, with coupling patterns reflecting substituent positions .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 5-Bromo-6-fluoroquinolin-2(1H)-one can be inferred from methods used for related quinolinones. A prominent approach involves microwave-assisted cyclization of halogenated precursors:
Example Protocol (Adapted from ):
-
Substrate Preparation:
-
Start with N-aryl-β-bromo-α,β-unsaturated amides.
-
-
Cyclization:
-
React with K₂CO₃ in DMF at 150°C under microwave irradiation (100 W).
-
-
Halogenation:
-
Introduce fluorine via electrophilic substitution or palladium-catalyzed coupling.
-
This method yields quinolinones in 85–90% efficiency, with halogen positioning controlled by precursor design .
Reactivity Profile
-
Nucleophilic Substitution: Bromine at the 5-position is susceptible to displacement by amines or thiols.
-
Electrophilic Aromatic Substitution: Fluorine’s electron-withdrawing effect directs incoming electrophiles to the 7- and 8-positions.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
-
Stability: Stable under inert conditions but prone to photodegradation due to the bromine substituent.
Thermal Properties
-
Thermogravimetric Analysis (TGA): Decomposition onset near 300°C, consistent with halogenated aromatics.
Biological Activities and Mechanisms
Antimicrobial Activity
Quinolinones with halogen substituents exhibit broad-spectrum antimicrobial effects. For example:
-
Bacterial Growth Inhibition: Analogous 8-bromo-6-fluoroquinolin-2(1H)-one shows MIC values of 2–4 µg/mL against Staphylococcus aureus .
-
Mechanism: Inhibition of DNA gyrase, preventing supercoiling and replication .
Comparative Analysis with Structural Analogs
Table 1: Comparative bioactivity of halogenated quinolinones.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume